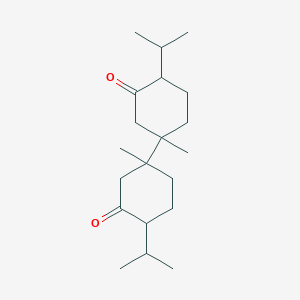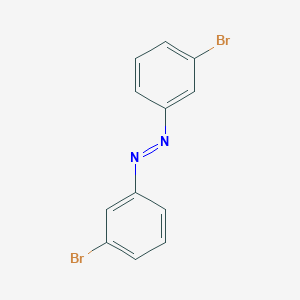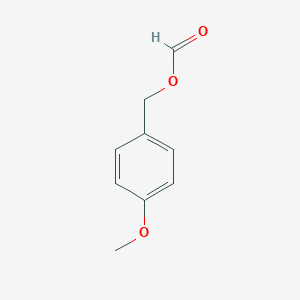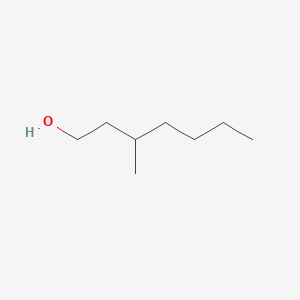
5-Ethenyl-5-methyloxolan-2-on
Übersicht
Beschreibung
The compound "2(3H)-Furanone, 5-ethenyldihydro-5-methyl-" is a furanone derivative, which is a class of organic compounds characterized by a furan ring bearing a lactone moiety. Furanones are known for their diverse biological activities and potential applications in various fields, including agriculture and medicine. The specific compound is not directly mentioned in the provided papers, but related furanone derivatives are discussed, which can provide insights into its potential properties and applications.
Synthesis Analysis
The synthesis of furanone derivatives is a topic of interest due to their biological significance. For instance, the synthesis of 3,4,5-trimethyl-2(5H)-furanone, a seed germination inhibitor, is achieved through a two-step process involving nucleophilic addition and reduction, which is described as straightforward and high-yielding . Similarly, the synthesis of 3-methyl-2(5H)-furanone, a common substructure in strigolactones, is accomplished via ring-closing metathesis or acid-catalyzed condensation . These methods highlight the versatility of synthetic approaches to furanone derivatives, which could be applicable to the synthesis of "2(3H)-Furanone, 5-ethenyldihydro-5-methyl-".
Molecular Structure Analysis
The molecular structure of furanone derivatives is crucial for their biological activity. The X-ray single-crystal diffraction study of a 4-halo-5-hydroxyfuran-2(5H)-one derivative provides insights into the structural aspects of these compounds . Additionally, the photoelectron spectra of 2(3H)-furanone and its methyl derivative offer information on the electronic structure, indicating significant π-conjugation within the furanone ring . These studies are essential for understanding the reactivity and interaction of furanone derivatives with biological targets.
Chemical Reactions Analysis
Furanone derivatives undergo various chemical reactions that are important for their functionalization and application. For example, the halolactonization-hydroxylation reaction is used to synthesize 4-halo-5-hydroxyfuran-2(5H)-ones . The dianion of 2-(methylthio)-4-pentenoic acid serves as a reagent for preparing 5-methylene-2(5H)-furanones, demonstrating the potential for diverse chemical transformations . These reactions are indicative of the reactivity patterns of furanone derivatives, which could be extrapolated to "2(3H)-Furanone, 5-ethenyldihydro-5-methyl-".
Physical and Chemical Properties Analysis
The physical and chemical properties of furanone derivatives are influenced by their molecular structure. The synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, which possesses a sweet, maple, caramel odor, illustrates the impact of functional groups on the sensory properties of these compounds . The thermal decomposition of furanones provides insights into their stability and the types of products formed under high-temperature conditions . These properties are essential for the practical application of furanone derivatives in various industries.
Wissenschaftliche Forschungsanwendungen
Umweltüberwachung: VOC-Indikator
Lavendellacton kann als Indikator für flüchtige organische Verbindungen (VOCs) in der Umweltüberwachung verwendet werden. Sein Vorhandensein kann auf den Abbau bestimmter Materialien oder die Vermehrung bestimmter Mikroorganismen hindeuten und so zur nicht-invasiven Detektion von VOCs in verschiedenen Umgebungen beitragen .
Materialwissenschaften: Marker für Polymerdegradation
Im Bereich der Materialwissenschaften dient Lavendellacton als Marker für die Degradation von Polymeren. Es ist eine der VOCs, die beim Abbau bestimmter Kunststoffe freigesetzt werden, was es Forschern ermöglicht, die Abbauphasen moderner polymerer Materialien zu untersuchen und zu klassifizieren, die in Museumsartefakten und anderen konservierten Gegenständen gefunden werden .
Eigenschaften
IUPAC Name |
5-ethenyl-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-7(2)5-4-6(8)9-7/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESPSAHXYXIGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)O1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862523 | |
| Record name | 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; floral aroma | |
| Record name | 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1148/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol) | |
| Record name | 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1148/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.015-1.025 (20°) | |
| Record name | 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1148/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
1073-11-6 | |
| Record name | Lavender lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-5-methyl-5-vinylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-4-METHYL-5-HEXENOIC ACID .GAMMA. LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2GF56OA97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of lavender lactone?
A: Lavender lactone has been identified as a volatile constituent in various natural sources. For instance, it is found in the oleoresin extracted from the seeds of Garcinia kola Heckel, a plant native to West Africa. [] Additionally, it has been detected in the volatile oil extracted from the roots of Periploca sepium, a plant traditionally used in Chinese medicine. []
Q2: What is the chemical structure and formula of lavender lactone?
A: Lavender lactone, also known as 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-, has the molecular formula C7H10O2. Its structure consists of a furanone ring with an ethenyl and a methyl substituent. [, ]
Q3: How is lavender lactone typically extracted and analyzed?
A: Research indicates that lavender lactone can be obtained from natural sources through steam distillation or distillation-extraction methods. [, ] Subsequent analysis commonly involves techniques like Gas Chromatography (GC), Liquid-Solid Chromatography (LSC), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the compound within a mixture. []
Q4: Has lavender lactone been implicated in any chemical reactions of interest?
A: While not directly related to lavender lactone itself, research on the ozone reactions of linalool, a related terpene alcohol, identified 2(3H)-furanone-5-ethenyldihydro-5-methyl- (lavender lactone) as one of the intermediate products formed. This reaction is relevant to atmospheric chemistry and aerosol formation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


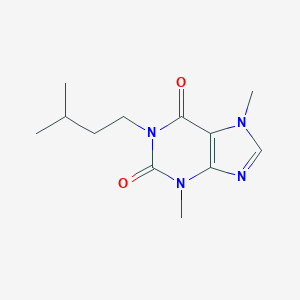
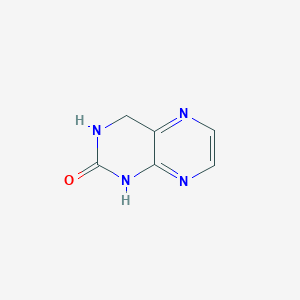
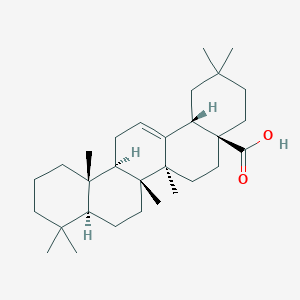
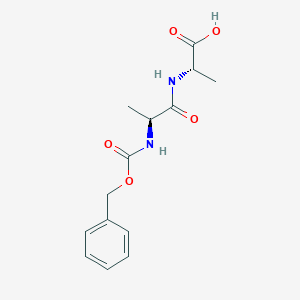
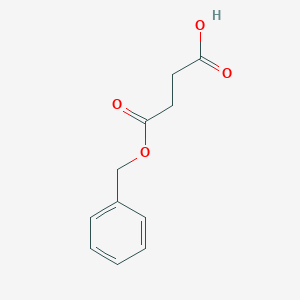
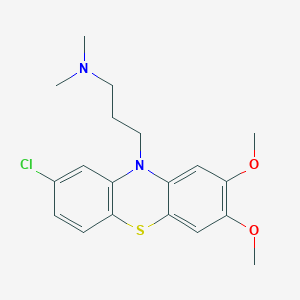

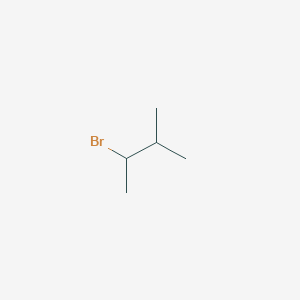
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
